1,3-Bis(bromomethyl)-5-nitrobenzene

概要

説明

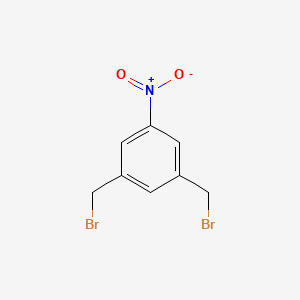

1,3-Bis(bromomethyl)-5-nitrobenzene: is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 3 positions, and a nitro group is attached to the 5 position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-5-nitrobenzene can be synthesized through the bromination of 1,3-dimethyl-5-nitrobenzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the methyl groups, leading to the formation of bromomethyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of greener brominating agents and solvents is also being explored to minimize environmental impact.

化学反応の分析

Types of Reactions: 1,3-Bis(bromomethyl)-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Oxidation: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (H2/Pd-C) or tin(II) chloride in hydrochloric acid (SnCl2/HCl).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

- Substituted benzene derivatives (e.g., 1,3-bis(aminomethyl)-5-nitrobenzene).

- Amino derivatives (e.g., 1,3-bis(bromomethyl)-5-aminobenzene).

- Aldehydes or carboxylic acids (e.g., 1,3-bis(formyl)-5-nitrobenzene).

科学的研究の応用

Chemical Properties and Reactivity

Molecular Formula: CHBrNO

Molecular Weight: 308.95 g/mol

IUPAC Name: 1,3-bis(bromomethyl)-5-nitrobenzene

The compound undergoes several types of reactions, including:

- Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines and thiols.

- Reduction: The nitro group can be reduced to an amino group using reducing agents.

- Oxidation: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.

Scientific Research Applications

-

Organic Synthesis

- Building Block for Complex Molecules: this compound is frequently utilized in the synthesis of complex organic compounds due to its reactive bromomethyl groups. It serves as a precursor for creating various derivatives that are essential in pharmaceutical chemistry and materials science.

-

Polymer Chemistry

- Synthesis of Polymers: The compound is employed in the formulation of polymers with specific properties. Its reactivity allows for the incorporation of functional groups that can enhance the performance characteristics of the resulting materials.

-

Bioconjugation

- Modification of Biomolecules: In biological research, this compound can modify proteins and nucleic acids through nucleophilic substitution reactions. This property is exploited for developing bioconjugates that are useful in studying biological processes and drug delivery systems.

-

Pharmaceutical Development

- Pharmaceutical Intermediates: Derivatives of this compound are explored as intermediates in pharmaceutical synthesis, potentially leading to new active pharmaceutical ingredients (APIs) with therapeutic benefits.

-

Industrial Applications

- Specialty Chemicals and Dyes: The reactivity of this compound makes it suitable for producing specialty chemicals, including dyes and agrochemicals, which have significant commercial value.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| This compound | Bromomethyl + Nitro | Organic synthesis, bioconjugation |

| 1,3-Bis(bromomethyl)benzene | Bromomethyl only | Less reactive than nitro variant |

| 1,3-Bis(chloromethyl)-5-nitrobenzene | Chloromethyl + Nitro | Different reactivity profile |

| 1,3-Bis(bromomethyl)-2-nitrobenzene | Bromomethyl + Nitro (different position) | Varies in reactivity due to position |

Case Studies

Case Study 1: Bioconjugation Research

In a study exploring the modification of proteins using this compound, researchers successfully attached fluorescent tags to antibodies via nucleophilic substitution. This method enhanced the detection capabilities of the antibodies in imaging studies.

Case Study 2: Polymer Development

A research team synthesized a new class of biodegradable polymers using this compound as a monomer. The resulting polymers exhibited improved mechanical properties and degradation rates compared to traditional materials.

作用機序

The mechanism of action of 1,3-bis(bromomethyl)-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the bromomethyl groups. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

類似化合物との比較

1,3-Bis(bromomethyl)benzene: Lacks the nitro group, making it less reactive towards nucleophiles compared to 1,3-bis(bromomethyl)-5-nitrobenzene.

1,3-Bis(chloromethyl)-5-nitrobenzene: Similar structure but with chloromethyl groups instead of bromomethyl groups, leading to different reactivity and reaction conditions.

1,3-Bis(bromomethyl)-2-nitrobenzene: The position of the nitro group affects the reactivity and the types of reactions it undergoes.

Uniqueness: this compound is unique due to the presence of both bromomethyl and nitro groups, which confer high reactivity and versatility in chemical synthesis. The nitro group enhances the electrophilicity of the bromomethyl groups, making it a valuable compound for various applications in research and industry.

生物活性

1,3-Bis(bromomethyl)-5-nitrobenzene (CAS No. 51760-20-4) is a chemical compound with significant biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromomethyl groups and a nitro group attached to a benzene ring. Its molecular formula is , and its molecular weight is approximately 309.98 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis through the activation of caspase pathways, leading to programmed cell death in targeted cells.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes.

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in cellular metabolism, which may contribute to its anticancer and antimicrobial effects.

Research Findings and Case Studies

A summary of key research findings on the biological activity of this compound is presented in the following table:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound is absorbed through oral administration, with peak plasma concentrations reached within 2 hours.

- Distribution : It shows a moderate distribution volume (Vd) indicative of tissue penetration.

- Metabolism : Metabolized primarily in the liver through phase I reactions involving cytochrome P450 enzymes.

- Excretion : Primarily excreted via urine as metabolites.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies indicate potential toxicity at higher concentrations, necessitating careful consideration in therapeutic applications.

特性

IUPAC Name |

1,3-bis(bromomethyl)-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c9-4-6-1-7(5-10)3-8(2-6)11(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSIUHPRIGFUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395347 | |

| Record name | 1,3-bis(bromomethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-20-4 | |

| Record name | 1,3-bis(bromomethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。